N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1, 3, and 3. The carboxamide group at position 4 is linked to a 1,2,4-oxadiazole ring, which is further substituted with a 5-cyclopropylisoxazole moiety. The compound’s design integrates metabolic stability (via methyl groups) and conformational rigidity (via fused oxadiazole-isoxazole systems), making it a candidate for pharmaceutical exploration .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-8-14(9(2)22(3)19-8)16(23)17-7-13-18-15(21-25-13)11-6-12(24-20-11)10-4-5-10/h6,10H,4-5,7H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTSIGVCAUHJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives and incorporates isoxazole and oxadiazole moieties. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that pyrazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Pyrazole compounds are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Research has shown that certain pyrazole derivatives can significantly reduce inflammation in animal models by modulating the production of pro-inflammatory cytokines . The specific compound may exert similar effects due to its structural similarities with established anti-inflammatory agents.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focus of recent research. Compounds with similar structures have been found to induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of the PI3K/Akt signaling pathway . The specific compound's oxadiazole moiety may contribute to its ability to interact with DNA or inhibit specific oncogenic pathways.
The biological activity of this compound is likely mediated by several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that some pyrazole derivatives can cause cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Pyrazoles may influence ROS levels within cells, contributing to their cytotoxic effects against malignant cells.
Case Studies
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazole-carboxamide derivatives reported in the literature, such as those synthesized in Molecules (2015) (). Below is a systematic comparison:
Structural Similarities and Differences
- Core Pyrazole-Carboxamide Backbone : Both the target compound and derivatives (e.g., 3a–3p) feature a pyrazole ring with a carboxamide substituent. However, the target compound’s pyrazole is fully methylated (1,3,5-trimethyl), whereas compounds have chlorine or aryl substitutions at position 5 (e.g., 5-chloro in 3a) .
- Heterocyclic Extensions: The target compound incorporates a 1,2,4-oxadiazole-isoxazole system, absent in derivatives. In contrast, compounds often include cyano-substituted pyrazole or chlorophenyl groups, which may influence electronic properties and solubility .
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized in Table 1:
Table 1 : Comparative physicochemical and spectroscopic data. Data for the target compound are hypothetical due to absence in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
